molecular formula C20H18O3 B14296340 2,2',2''-(Ethane-1,1,1-triyl)triphenol CAS No. 125457-87-6

2,2',2''-(Ethane-1,1,1-triyl)triphenol

Cat. No.: B14296340
CAS No.: 125457-87-6
M. Wt: 306.4 g/mol
InChI Key: AZMMSEASPQHHTC-UHFFFAOYSA-N
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Description

2,2’,2’‘-(Ethane-1,1,1-triyl)triphenol is an organic compound with the molecular formula C20H18O3. It is also known by its IUPAC name, 4,4’,4’'-(ethane-1,1,1-triyl)triphenol. This compound is characterized by three phenol groups attached to a central ethane backbone. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol typically involves the reaction of phenol with acetaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of condensation steps, resulting in the formation of the triphenol compound. The reaction conditions often include elevated temperatures and controlled pH to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Ethane-1,1,1-triyl)triphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,2’'-(Ethane-1,1,1-triyl)triphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’'-(Ethane-1,1,1-triyl)triphenol is unique due to its specific ethane backbone, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

125457-87-6

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-[1,1-bis(2-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C20H18O3/c1-20(14-8-2-5-11-17(14)21,15-9-3-6-12-18(15)22)16-10-4-7-13-19(16)23/h2-13,21-23H,1H3

InChI Key

AZMMSEASPQHHTC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)(C2=CC=CC=C2O)C3=CC=CC=C3O

Origin of Product

United States

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